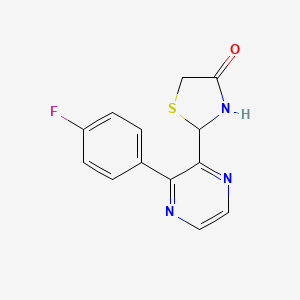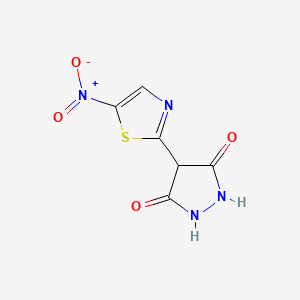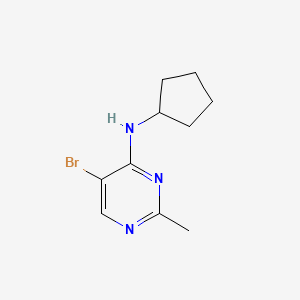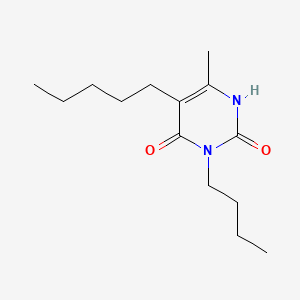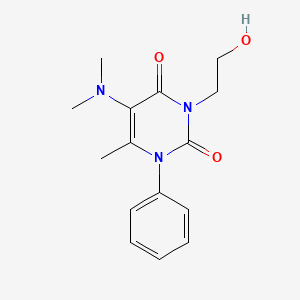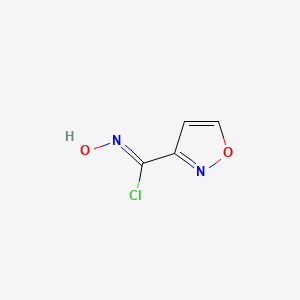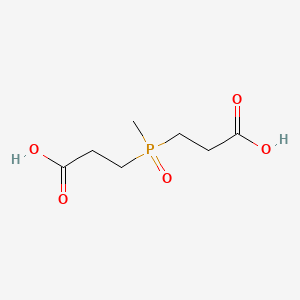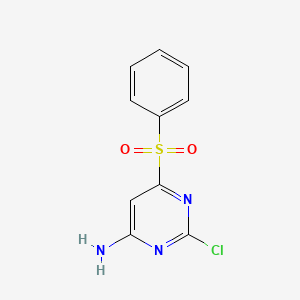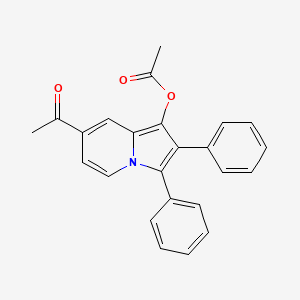
7-Acetyl-2,3-diphenylindolizin-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-2,3-diphenylindolizin-1-yl acetate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indolizine core substituted with acetyl and phenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-2,3-diphenylindolizin-1-yl acetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole core. Subsequent acetylation and phenylation steps are carried out to introduce the acetyl and phenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction time and waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-2,3-diphenylindolizin-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7-Acetyl-2,3-diphenylindolizin-1-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 7-Acetyl-2,3-diphenylindolizin-1-yl acetate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
2-Phenylindole: A simpler indole derivative with biological activity.
7-Acetylindole: A related compound with an acetyl group at a different position.
Uniqueness
7-Acetyl-2,3-diphenylindolizin-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and phenyl groups enhances its reactivity and potential for diverse applications in research and industry .
Propiedades
Número CAS |
105019-76-9 |
|---|---|
Fórmula molecular |
C24H19NO3 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(7-acetyl-2,3-diphenylindolizin-1-yl) acetate |
InChI |
InChI=1S/C24H19NO3/c1-16(26)20-13-14-25-21(15-20)24(28-17(2)27)22(18-9-5-3-6-10-18)23(25)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Clave InChI |
NOZADQRJFFPZSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C(=C(N2C=C1)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


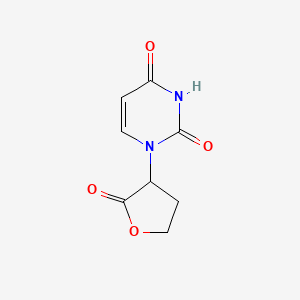
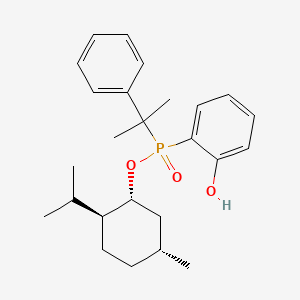
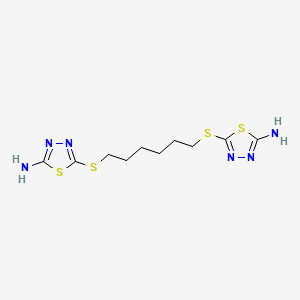
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
